molecular formula C13H17N3S B13189559 5,7-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole

5,7-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole

Cat. No.: B13189559
M. Wt: 247.36 g/mol
InChI Key: RQZXKXOGZFTINS-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core with piperazine and methyl substituents. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzothiazole core .

Scientific Research Applications

5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antibacterial and antiviral properties.

    Medicine: Explored for its potential as an antipsychotic agent due to its interaction with dopamine and serotonin receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with various molecular targets. It is known to bind to dopamine and serotonin receptors, which may explain its potential antipsychotic effects. The compound’s structure allows it to fit into the active sites of these receptors, modulating their activity and influencing neurotransmitter pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Shares a similar core structure but lacks the methyl substituents.

    4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole: Similar but with different methyl group positions.

    2-(4-Methylpiperazin-1-yl)-1,3-benzothiazole: Another related compound with a different substitution pattern.

Uniqueness

5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

5,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole

InChI

InChI=1S/C13H17N3S/c1-9-7-10(2)12-11(8-9)15-13(17-12)16-5-3-14-4-6-16/h7-8,14H,3-6H2,1-2H3

InChI Key

RQZXKXOGZFTINS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCNCC3)C

Origin of Product

United States

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